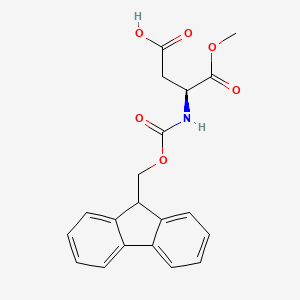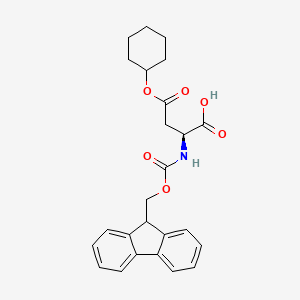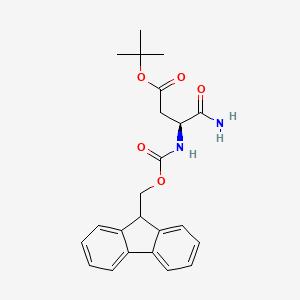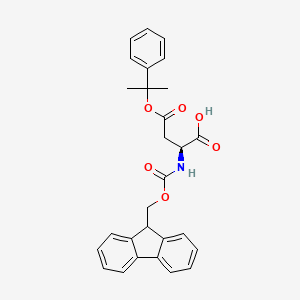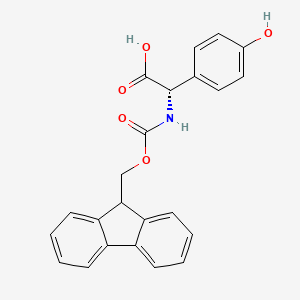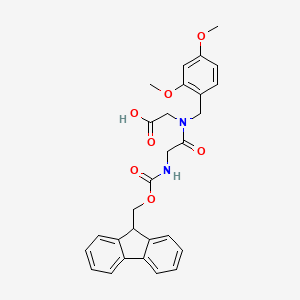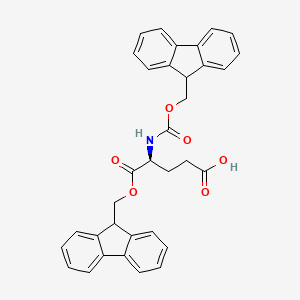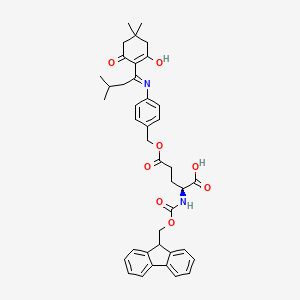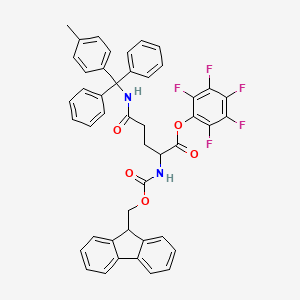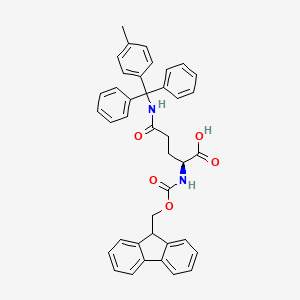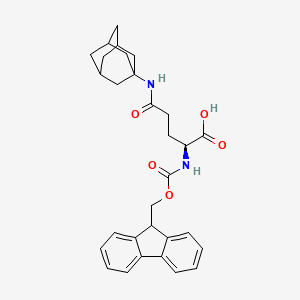
214852-39-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 214852-39-8 is known as Fmoc-D-Asp(2-phenylisopropyl ester)-OH1. It is a chemical compound that has been widely studied for its potential applications in scientific research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds generally involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular formula of this compound is C28H27NO61. It has a molecular weight of 473.5171. The exact mass is 473.1838381.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as a derivative of aspartic acid, it may participate in reactions typical for carboxylic acids and amines.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm31. Its boiling point is 687.3±55.0 °C at 760 mmHg1. The compound is a white powder3.Wissenschaftliche Forschungsanwendungen
Meta-Research and Its Calibration
Meta-research focuses on investigating the efficiency, quality, and bias within the scientific ecosystem, addressing concerns about the credibility of scientific literature. Through a translational framework involving problem identification, investigation, solution development, and evaluation, meta-research aims to calibrate the scientific ecosystem towards higher standards. This approach underscores the importance of empirical evidence in refining scientific practices and methodologies, potentially applicable to the study of specific compounds like "214852-39-8" by ensuring rigorous research standards and credibility (Hardwicke et al., 2019).
Interdisciplinary Research (IDR)
Interdisciplinary research (IDR) pushes the boundaries of scientific study by integrating knowledge from different disciplines, crucial for complex subjects that may include the study of specific compounds. IDR emphasizes the importance of knowledge integration, whether within an individual or a team, to foster a comprehensive understanding of complex scientific questions. This methodological approach highlights the potential for innovative research applications of substances by combining diverse scientific perspectives and methodologies (Wagner et al., 2011).
Public Participation in Scientific Research
Public participation in scientific research (PPSR) broadens the scope of scientific inquiry by involving non-professionals in research activities. This model promotes a democratized approach to science, where the involvement of the public can enrich research processes and outcomes. PPSR could potentially be applied to the study of specific compounds by engaging citizen scientists in data collection or processing, thereby enhancing the research's reach and impact (Shirk et al., 2012).
Reproducible Research
The emphasis on reproducible research in statistics and other scientific fields highlights the necessity of accompanying publications with all relevant materials to reproduce results. This approach ensures that scientific findings, including those related to specific compounds or substances, are verifiable and buildable. Reproducible research practices are crucial for maintaining the integrity and credibility of scientific discoveries (Hofner et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not clearly stated in the available resources. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of research and application for this compound are not clearly stated in the available resources. Given its potential applications in scientific research2, it’s likely that future research could explore these applications further.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
Eigenschaften
CAS-Nummer |
214852-39-8 |
|---|---|
Produktname |
214852-39-8 |
Molekularformel |
C28H27NO6 |
Molekulargewicht |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChI-Schlüssel |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyme |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



